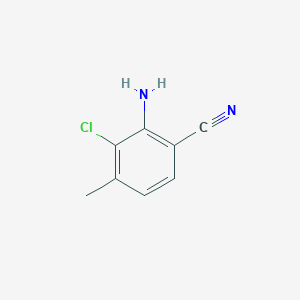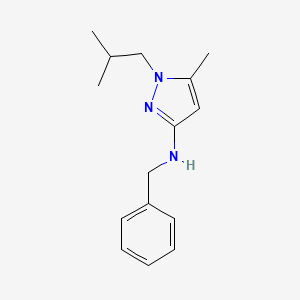![molecular formula C8H9N3O2 B11733549 N-[(Z)-N'-hydroxycarbamimidoyl]benzamide](/img/structure/B11733549.png)
N-[(Z)-N'-hydroxycarbamimidoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-N’-hydroxycarbamimidoyl]benzamide is a compound that belongs to the class of benzamides Benzamides are widely used in various fields such as medicine, biology, and industry due to their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-N’-hydroxycarbamimidoyl]benzamide typically involves the reaction of 2-cyanobenzamide with hydroxylamine under specific conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for N-[(Z)-N’-hydroxycarbamimidoyl]benzamide are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Z)-N’-hydroxycarbamimidoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The benzamide moiety can undergo substitution reactions, where different substituents can replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various reagents can be used for substitution reactions, including halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-[(Z)-N’-hydroxycarbamimidoyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biology: The compound is used in research to study its effects on various biological pathways and processes.
Mecanismo De Acción
The mechanism of action of N-[(Z)-N’-hydroxycarbamimidoyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
- N-benzyl-4-[(Z)-N’-hydroxycarbamimidoyl]benzamide
- 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids
Uniqueness
N-[(Z)-N’-hydroxycarbamimidoyl]benzamide is unique due to its specific structure and the presence of the hydroxycarbamimidoyl group. This functional group imparts distinct chemical properties and biological activities compared to other benzamide derivatives .
Propiedades
Fórmula molecular |
C8H9N3O2 |
|---|---|
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
N-[(Z)-N'-hydroxycarbamimidoyl]benzamide |
InChI |
InChI=1S/C8H9N3O2/c9-8(11-13)10-7(12)6-4-2-1-3-5-6/h1-5,13H,(H3,9,10,11,12) |
Clave InChI |
YCNYDVGVRIYMJR-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)N/C(=N\O)/N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11733470.png)

![[2-(3,4-dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733475.png)
![4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol](/img/structure/B11733478.png)
![(2-methylpropyl)({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11733486.png)
![2-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B11733502.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11733521.png)
![[2-(Diethylamino)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11733528.png)
![[3-(dimethylamino)propyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11733536.png)
![2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733543.png)
![2-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733544.png)


